molecular formula C24H23FN2O3S B11262280 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide

Cat. No.: B11262280
M. Wt: 438.5 g/mol
InChI Key: BHYKBXURSSXQAI-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of sulfonyl-containing tetrahydroquinolines This compound is characterized by its unique structure, which includes a fluorobenzenesulfonyl group and a tetrahydroquinoline moiety

Properties

Molecular Formula

C24H23FN2O3S

Molecular Weight

438.5 g/mol

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methylphenyl)acetamide

InChI

InChI=1S/C24H23FN2O3S/c1-17-4-2-5-18(14-17)15-24(28)26-21-10-7-19-6-3-13-27(23(19)16-21)31(29,30)22-11-8-20(25)9-12-22/h2,4-5,7-12,14,16H,3,6,13,15H2,1H3,(H,26,28)

InChI Key

BHYKBXURSSXQAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a series of reactions, including cyclization and sulfonylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reaction pathway and conditions .

Scientific Research Applications

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide can be compared with other similar compounds, such as:

  • N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide
  • N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity .

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula : C18_{18}H20_{20}F1_{1}N2_{2}O3_{3}S
  • Molecular Weight : 358.43 g/mol

Its structure includes a tetrahydroquinoline moiety, which is known for various biological activities, including neuroprotective and antidepressant effects.

Antidepressant Properties

Research indicates that compounds similar to this compound exhibit antidepressant activity. Specifically, studies have shown that related tetrahydroquinoline derivatives can block the synaptosomal uptake of serotonin (5-HT), which is crucial for mood regulation. This mechanism is believed to contribute to their efficacy in treating depression .

Cholinesterase Inhibition

Another significant biological activity of this compound is its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are essential in the treatment of Alzheimer's disease and other cognitive disorders. In studies involving similar compounds, the inhibition of acetylcholinesterase (AChE) was noted, suggesting that this compound may also exhibit this property .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Serotonin Uptake Inhibition : By blocking serotonin transporters, it increases serotonin levels in the synaptic cleft.
  • Cholinergic Modulation : Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission.

Study 1: Antidepressant Activity

In a study investigating the antidepressant effects of tetrahydroquinoline derivatives, it was found that certain compounds demonstrated significant efficacy in reducing depressive-like behaviors in animal models. The study utilized behavioral tests such as the forced swim test and tail suspension test to evaluate the antidepressant potential .

Study 2: Cholinesterase Inhibition

A comparative analysis of various tetrahydroquinoline derivatives revealed that some exhibited IC50 values comparable to established cholinesterase inhibitors like tacrine. The most active compounds showed selectivity towards AChE over butyrylcholinesterase (BChE), suggesting a favorable profile for cognitive enhancement therapies .

CompoundIC50 (AChE)Selectivity Ratio (AChE/BChE)
Compound 4a0.5 µM5:1
Compound 4d0.7 µM6:1

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